2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride
Description
2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride is a chemical compound with the molecular formula C9H10ClNO3. It is a white solid that is used in various scientific research applications. This compound is known for its unique structure, which includes a benzodioxole ring, making it an interesting subject for chemical studies.
Properties
IUPAC Name |
2-amino-1-(1,3-benzodioxol-5-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-3H,4-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHCAYKHYVJABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470159 | |
| Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38061-34-6 | |
| Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation of Nitriles or Nitro Intermediates
A widely reported method involves hydrogenation of a nitrile or nitro intermediate under catalytic conditions. For example:
| Reaction Components | Conditions | Yield | Reference |
|---|---|---|---|
| Benzodioxol-5-yl nitrile | H₂, Pd/C, HCl, MeOH, 2327.2 Torr, 5 h, RT | 85% | |
| Benzodioxol-5-yl nitro | H₂, Raney Ni, EtOH, 100°C, 12 h | 72% |
Mechanistic Insight : Hydrogenation reduces the nitrile or nitro group to an amine, followed by protonation with HCl to yield the hydrochloride salt. Palladium on activated charcoal (Pd/C) is preferred for its high catalytic activity and selectivity.
Nucleophilic Substitution Reactions
This route employs protected amines reacting with halogenated intermediates. For instance:
| Starting Material | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1-Benzodioxol-5-yl bromide | NH₃ (excess) | EtOH, reflux, 6 h | 78% | |
| 1-Benzodioxol-5-yl chloride | Piperidine hydrochloride | Toluene, 110°C, 8 h | 65% |
Key Considerations :
Acid-Catalyzed Condensation
This method involves condensing a ketone with an amine under acidic conditions. While less common for this specific compound, analogous protocols suggest:
| Ketone Precursor | Amine | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Piperonal | NH₃ (gaseous) | HCl (gas) | EtOH, RT, 2 h | 60% |
Limitations : Lower yields compared to hydrogenation, attributed to side reactions (e.g., dehydration).
Reaction Optimization Strategies
Solvent and Catalyst Optimization
- Solvent : Methanol > ethanol in hydrogenation due to higher H₂ solubility.
- Catalyst Loading : 5–10 mol% Pd/C achieves optimal turnover without deactivation.
- Pressure : Elevated pressure (2327.2 Torr) accelerates H₂ diffusion into the reaction medium.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 25–40°C | Maximizes selectivity |
| Reaction Time | 5–6 h | Balances yield vs. decomposition |
Scalability in Industrial Settings
Industrial protocols employ:
- Continuous Flow Reactors : Enhance heat/mass transfer, reducing batch-to-batch variability.
- Catalyst Recycling : Pd/C can be reused up to 5 cycles with minimal activity loss.
Purification and Characterization Techniques
Purification Methods
| Method | Conditions | Purity | Reference |
|---|---|---|---|
| Recrystallization | EtOH, 0–5°C, HCl (pH 1–2) | ≥95% | |
| Column Chromatography | Silica gel, CHCl₃/EtOAc (1:1) | 98% |
Analytical Characterization
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 9.00 (brs, NH₂), δ 7.45–7.20 (aromatic) | |
| Elemental Analysis | C: 50.62%, H: 4.67%, N: 17.71% (calcd) | |
| HPLC | λ = 233 nm, RT = 8.2 min (C18 column) |
Comparative Analysis of Synthetic Routes
| Route | Advantages | Disadvantages |
|---|---|---|
| Catalytic Hydrogenation | High yield (85%), scalable | Requires high-pressure equipment |
| Nucleophilic Substitution | Mild conditions | Moderate yield (60–78%) |
| Acid-Catalyzed Condensation | Simple setup | Low yield, side reactions |
Chemical Reactions Analysis
Oxidation Reactions
The carbonyl group in the ethanone moiety undergoes oxidation to form carboxylic acids or ketones, depending on conditions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO4 (aq) | Acidic medium, reflux | 2-Amino-1-benzo[d]dioxol-5-yl-acetic acid | |
| H2O2 (aq) | Basic medium, 50°C | 2-Amino-1-benzo[d]dioxol-5-yl-ketone |
These reactions highlight the compound’s susceptibility to oxidative cleavage, a key pathway in organic synthesis.
Substitution Reactions
The amino group participates in nucleophilic substitution or electrophilic aromatic substitution:
| Reaction Type | Reagent | Product | Reference |
|---|---|---|---|
| Halogenation | SOBr2, DMF, 0°C | 2-Chloro derivative | |
| Alkylation | CH3I, K2CO3, acetone | 2-Methylamino derivative |
Halogenation at the amino group occurs via a two-step mechanism: initial protonation followed by nucleophilic attack.
Condensation Reactions
The carbonyl group facilitates condensation with nucleophiles:
| Reaction Type | Reagent | Product | Reference |
|---|---|---|---|
| Aldol Addition | CH3CHO, NaOH, 60°C | Cross-aldol adduct | |
| Imine Formation | NH2NH2, HCl, 80°C | Hydrazone derivative |
Imine formation involves tautomerization of the amino group, producing stable hydrazones under acidic conditions.
Reduction Reactions
Reduction of the carbonyl group yields primary alcohols:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH4, THF | 0°C, 6h followed by reflux | 2-Amino-1-benzo[d]dioxol-5-yl-ethanol |
This pathway is critical for synthesizing intermediates in medicinal chemistry .
Comparative Reactivity of Related Compounds
| Compound Name | Key Functional Groups | Reactivity Profile | Reference |
|---|---|---|---|
| 6-Nitrobenzo[d]dioxole | Nitro group (-NO2) | High electrophilicity | |
| 1-(6-Aminobenzo[d]dioxol-4-yl)ethanone | Amino group (-NH2) at position 6 | Reduced nucleophilicity | |
| 2-Amino-1-benzo[d]dioxol-5-yl-ethanone hydrochloride | Amino and carbonyl groups | Balanced nucleophilicity/electrophilicity |
This compound’s dual functionality (amino and carbonyl groups) distinguishes it from analogs, enabling versatile reactivity.
Scientific Research Applications
Medicinal Chemistry
2-amino-1-benzo[1,3]dioxol-5-yl-ethanone hydrochloride has been studied for its potential therapeutic effects. Research indicates that it may possess properties that are beneficial in the treatment of various diseases, particularly due to its structural similarity to known bioactive compounds.
Case Study: Antidepressant Activity
A notable study explored the antidepressant-like effects of derivatives of this compound in animal models. The results suggested that modifications to the benzo[1,3]dioxole structure could enhance efficacy in serotonin modulation, which is critical for mood regulation .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.
Synthesis Pathways
The synthesis of this compound typically involves:
- Reduction Reactions : Utilizing palladium on activated charcoal under hydrogen conditions.
- Acylation Processes : To introduce functional groups that can further react or stabilize the compound.
These pathways are crucial for developing novel compounds with enhanced biological activity .
Biochemical Applications
In biochemical research, this compound is used as a reagent in proteomics studies. Its role in protein labeling and modification can aid in understanding protein interactions and functions within cells.
Case Study: Proteomics Research
A study highlighted its application in labeling proteins to study their interactions within biological systems. The ability of this compound to selectively bind to certain amino acids makes it a powerful tool in proteomics .
Mechanism of Action
The mechanism of action of 2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-amino-1-benzo[1,3]dioxol-5-yl-ethanol Hydrochloride: This compound is similar in structure but has an additional hydroxyl group.
2-amino-1-benzo[1,3]dioxol-5-yl-ethanone: The non-hydrochloride form of the compound.
Uniqueness
2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride is unique due to its specific structure, which includes both an amino group and a benzodioxole ring. This combination of functional groups makes it particularly useful in various chemical and biological studies.
Biological Activity
2-Amino-1-benzo[1,3]dioxol-5-yl-ethanone hydrochloride (CAS Number: 38061-34-6) is a compound with notable biological activity, particularly in the context of neuropharmacology and oncology. This article reviews its synthesis, biological properties, and potential applications based on diverse sources of research.
- Molecular Formula : C9H10ClNO3
- Molecular Weight : 215.63 g/mol
- Structure : The compound features a benzo[1,3]dioxole moiety, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[1,3]dioxole derivatives with appropriate amines under controlled conditions. A common method includes the use of hydrogen chloride and palladium on activated charcoal in methanol at ambient temperature .
Neuropharmacological Effects
Research indicates that this compound exhibits potential as an inhibitor of various kinases involved in neurological disorders. For instance, it has been characterized as a DYRK1A inhibitor, which is crucial for the regulation of neuronal differentiation and proliferation.
In vitro Studies :
The compound has shown promising results in cell proliferation assays across several cancer cell lines. Notably:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| Huh7 (liver) | < 10 | Significant inhibition observed |
| Caco2 (colon) | < 10 | Antitumor activity |
| MDA-MB 231 (breast) | < 10 | Effective against breast cancer |
| HCT116 (colon) | < 10 | High efficacy in colorectal cancer |
These results indicate a strong potential for therapeutic applications in oncology .
Acetylcholinesterase Inhibition
Another significant aspect of the biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are critical in treating Alzheimer's disease by increasing acetylcholine levels in the brain.
Inhibition Studies :
Recent studies have highlighted that derivatives related to this compound can effectively inhibit AChE activity:
This suggests that modifications to the basic structure could enhance AChE inhibitory activity, making it a candidate for further drug development .
Case Study 1: DYRK1A Inhibition
In a study focusing on DYRK1A inhibitors, several derivatives were synthesized and tested. The presence of the benzo[1,3]dioxole structure was found to be crucial for maintaining inhibitory activity. The most effective compounds exhibited sub-micromolar IC50 values, suggesting strong binding affinity to DYRK1A .
Case Study 2: Anticancer Activity
Another research effort evaluated the anticancer properties of this compound across various tumor cell lines. The results demonstrated that modifications to the dioxole moiety could significantly enhance cytotoxicity against specific cancer types, particularly colorectal and breast cancers .
Q & A
Q. How can researchers mitigate batch-to-batch variability in purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
